

Application Note: The Use of Propylene Glycol Dibenzoate in PVC Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol dibenzoate*

Cat. No.: B099542

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. Its properties can be tailored for a vast range of applications through the use of additives, most notably plasticizers, which impart flexibility and durability. For decades, phthalate esters have been the dominant class of plasticizers. However, due to health and environmental concerns, there is a significant and ongoing shift towards non-phthalate alternatives. **Propylene glycol dibenzoate** (PGDB) and its close analog, **dipropylene glycol dibenzoate** (DPGDB), have emerged as highly effective, safe, and reliable non-phthalate plasticizers.^{[1][2]} They are recognized for their high solvating action, good compatibility with PVC resin, and low volatility.^{[3][4]}

This application note provides a comprehensive overview of the use of **propylene glycol dibenzoate** in PVC formulations, including its effects on material properties, detailed experimental protocols for evaluation, and a visual representation of the associated workflows and principles.

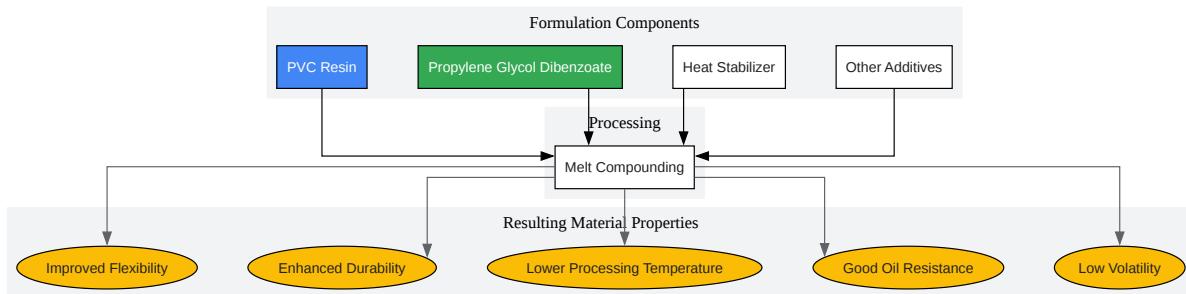
Data Presentation: Performance in PVC Formulations

Propylene glycol dibenzoate is a high-solvating plasticizer, which means it integrates quickly and efficiently into the PVC matrix. This can lead to reduced processing temperatures and

shorter cycle times.[\[3\]](#) Its performance is comparable, and in some aspects superior, to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP).

The following table summarizes the mechanical and thermal properties of PVC plasticized with a dibenzoate plasticizer compared to DEHP.

Note: The data presented below is for 1,3-propanediol dibenzoate (1,3-PrDB), a compound structurally similar to **propylene glycol dibenzoate**. This data is provided as a representative example of the performance of this class of plasticizers in a PVC blend at a concentration of 40 parts per hundred resin (phr).


Table 1: Comparison of Mechanical and Thermal Properties of Plasticized PVC (40 phr)

Property	Test Method	1,3-Propanediol Dibenzoate	DEHP (Reference)
Tensile Strength (MPa)	ASTM D638	20.5 ± 0.5	21.0 ± 0.9
Elongation at Break (%)	ASTM D638	360 ± 15	350 ± 10
Shore A Hardness	ASTM D2240	85 ± 1	85 ± 1
Glass Transition Temp. (Tg, °C)	DMA	35	38
Torsional Modulus (G') @ 1Hz, 25°C (MPa)	DMTA	15.5	12.0

Data sourced from a study on linear alkyl diol dibenzoate plasticizers and is intended for comparative purposes.[\[5\]](#)

Logical Relationship of PGDB in PVC

The inclusion of **propylene glycol dibenzoate** in a PVC formulation initiates a series of interactions that result in a flexible and processable material. The diagram below illustrates this relationship.

[Click to download full resolution via product page](#)

Caption: PGDB's role in modifying PVC properties.

Experimental Protocols

Detailed methodologies for the evaluation of **propylene glycol dibenzoate** in PVC are provided below.

Protocol 1: Preparation of Plasticized PVC Samples

- Formulation: Prepare a dry blend of the PVC formulation. A typical formulation consists of PVC resin, plasticizer (**propylene glycol dibenzoate**), heat stabilizer, and any other required additives (e.g., lubricants, fillers). All components should be weighed to the desired parts per hundred resin (phr).
- Mixing: The components are mixed in a high-speed mixer until a homogeneous dry blend is achieved.
- Melt Compounding: The dry blend is then melt-compounded using a two-roll mill or a laboratory-scale extruder.

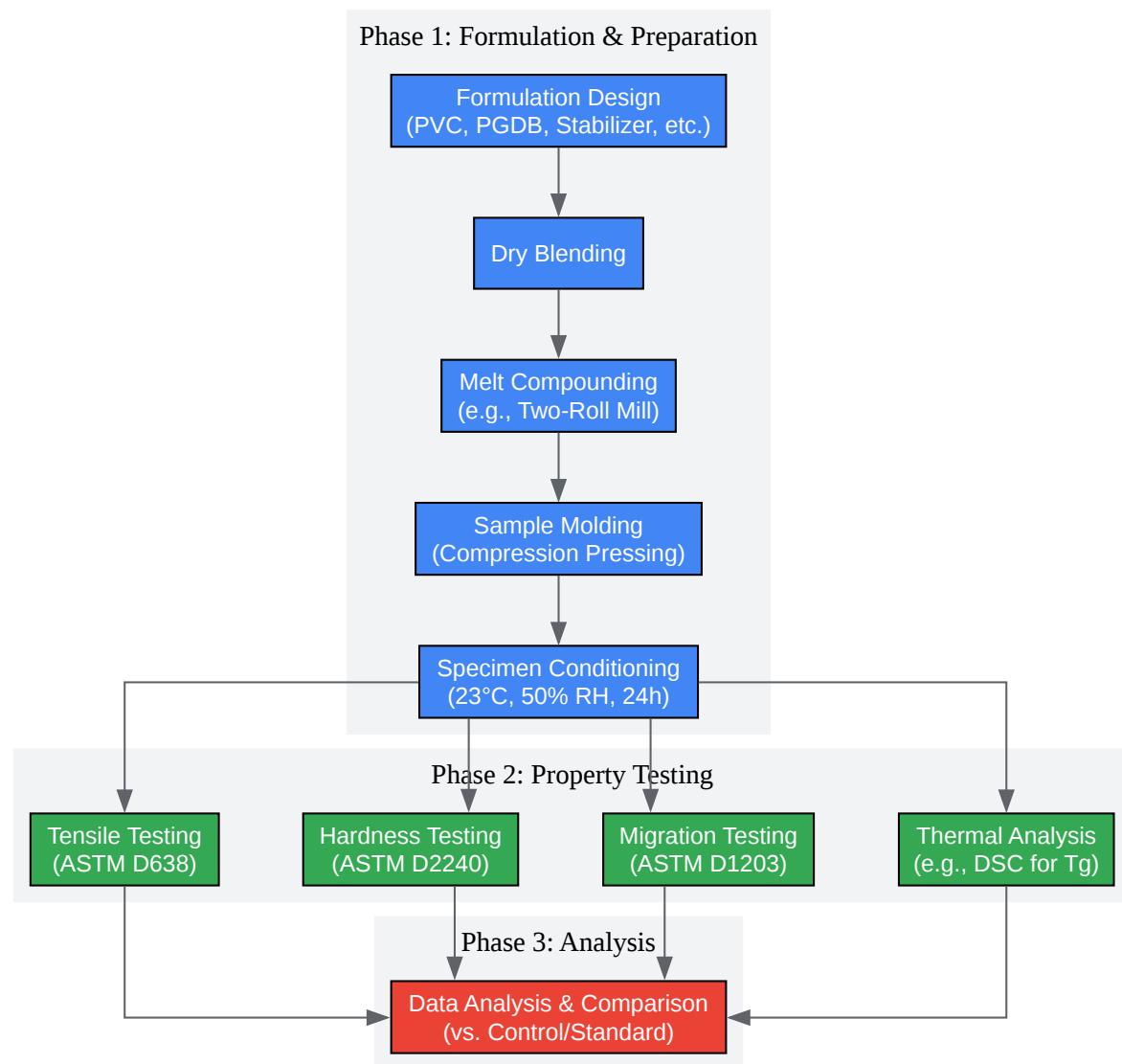
- Two-Roll Mill: Set the roll temperatures to between 150-170°C. Add the dry blend to the nip of the rolls and allow it to melt and form a sheet. Mill the compound for 5-10 minutes to ensure homogeneity.
- Extruder: Use a temperature profile appropriate for flexible PVC, typically ranging from 140°C at the feed zone to 175°C at the die.
- Sample Molding: The compounded PVC is then compression molded into sheets of a specified thickness (e.g., 2 mm) for subsequent testing. Molding is typically performed at 170-180°C under a pressure of 10-15 MPa for 5-10 minutes, followed by cooling under pressure.
- Conditioning: All test specimens should be conditioned at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity for at least 24 hours before testing, as per standard procedures.

Protocol 2: Evaluation of Mechanical Properties (ASTM D638)

- Specimen Preparation: Die-cut dumbbell-shaped specimens from the molded sheets according to the dimensions specified in ASTM D638 (e.g., Type IV die).
- Testing Machine: Use a universal testing machine equipped with a suitable load cell.
- Procedure:
 - Measure the thickness and width of the gauge section of the specimen.
 - Mount the specimen in the grips of the testing machine.
 - Attach an extensometer to the gauge section to measure strain.
 - Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.
- Data Analysis: Record the tensile strength at break (maximum stress) and the elongation at break. Report the average and standard deviation for at least five specimens.

Protocol 3: Determination of Hardness (ASTM D2240)

- Apparatus: A Shore A or Shore D durometer, depending on the material's hardness. For flexible PVC, Shore A is typically used.[6][7]
- Specimen Preparation: Use a molded specimen with a minimum thickness of 6.4 mm (1/4 in). [6] If necessary, stack thinner sheets to achieve this thickness, ensuring no air is trapped between layers.
- Procedure:
 - Place the specimen on a hard, flat surface.[6]
 - Press the durometer's indenter firmly and vertically onto the specimen.[8][9]
 - The presser foot of the durometer must be in full contact with the material surface.
 - Take the hardness reading within one second of firm contact.[6]
- Data Analysis: Take at least five measurements at different points on the specimen surface (at least 6 mm apart) and report the average value.


Protocol 4: Assessment of Plasticizer Migration (ASTM D1203 - Activated Carbon Method)

- Specimen Preparation: Cut a 50 mm diameter circular specimen from a conditioned, molded PVC sheet of known thickness.
- Initial Weighing: Weigh the specimen to the nearest 0.1 mg.
- Procedure:
 - Place a 1 cm layer of activated carbon in a container.
 - Place the PVC specimen on the carbon.
 - Cover the specimen with another layer of activated carbon, ensuring it is fully surrounded.
 - Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

- Final Weighing: After the exposure period, remove the specimen from the oven and allow it to cool to room temperature in a desiccator. Carefully clean any adhering carbon from the specimen surface with a soft brush.
- Data Analysis: Reweigh the specimen to the nearest 0.1 mg. Calculate the weight loss as a percentage of the original specimen weight. This value represents the volatile loss, which is primarily attributed to plasticizer migration.

Experimental Evaluation Workflow

The following diagram outlines a typical workflow for the comprehensive evaluation of **propylene glycol dibenzoate** as a plasticizer in a PVC formulation.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating PGDB in PVC.

Conclusion

Propylene glycol dibenzoate is a high-performance, non-phthalate plasticizer that offers excellent compatibility and processing characteristics for PVC formulations. It imparts desirable mechanical properties, such as good flexibility and durability, making it a suitable replacement for traditional phthalate plasticizers in a wide array of applications. The experimental protocols outlined in this document provide a robust framework for researchers and scientists to effectively evaluate and qualify **propylene glycol dibenzoate** for their specific PVC formulation needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US9758637B2 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 2. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Shore Hardness ASTM D2240 [intertek.com]
- 7. worldoftest.com [worldoftest.com]
- 8. zwickroell.com [zwickroell.com]
- 9. micomlab.com [micomlab.com]
- To cite this document: BenchChem. [Application Note: The Use of Propylene Glycol Dibenzoate in PVC Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099542#use-of-propylene-glycol-dibenzoate-in-pvc-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com